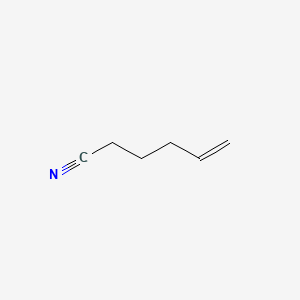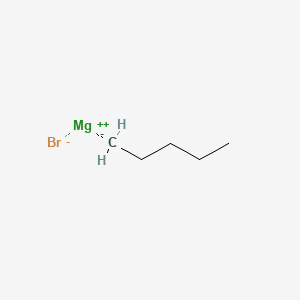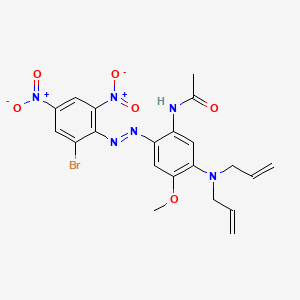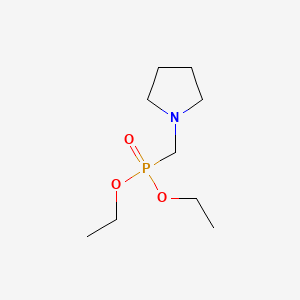
5-Hexenenitrile
Vue d'ensemble
Description
It is a volatile aliphatic nitrile that is formed as a degradation product of glucobrassicanapin in certain plants . This compound is characterized by its linear structure, which includes a nitrile group (-CN) attached to a five-carbon chain with a terminal double bond.
Applications De Recherche Scientifique
5-Hexenenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a volatile attractant for certain insects, making it useful in ecological studies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Safety and Hazards
Mécanisme D'action
Target of Action
5-Hexenenitrile is an aliphatic nitrile
Mode of Action
It is known that this compound undergoes wacker oxidation to form the corresponding methyl ketone using a pdcl2-dma (palladium dichloride-n,n-dimethylacetamide) catalytic system . This reaction could potentially alter the function of its targets, leading to changes in cellular processes.
Biochemical Pathways
This compound is a volatile compound that is formed as a degradation product of glucobrassicanapin in Aurinia sinuata . It is also reported to be an attractant from oilseed rape for the cabbage seed weevil, Ceutorhynchus assimilis
Analyse Biochimique
Biochemical Properties
5-Hexenenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme palladium dichloride-N,N-dimethylacetamide, which catalyzes the Wacker oxidation of this compound to form the corresponding methyl ketone . This interaction highlights the compound’s reactivity and potential for use in synthetic chemistry. Additionally, this compound is involved in the synthesis of 1,8-dicyano-4-octene, demonstrating its versatility in biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. One key pathway involves the oxidation of this compound to form a methyl ketone, catalyzed by palladium dichloride-N,N-dimethylacetamide . This metabolic transformation highlights the compound’s role in synthetic chemistry and its potential for generating valuable intermediates. Additionally, this compound can influence metabolic flux and metabolite levels, further demonstrating its impact on cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Hexenenitrile can be synthesized through various methods. One common approach involves the reaction of 5-bromo-1-pentene with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), under reflux conditions. This reaction results in the substitution of the bromine atom with a nitrile group, forming this compound .
Industrial Production Methods: In industrial settings, this compound can be produced through the hydrocyanation of 1,5-hexadiene. This process involves the addition of hydrogen cyanide (HCN) to the diene in the presence of a catalyst, such as nickel or palladium complexes, under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hexenenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Palladium dichloride (PdCl2) in the presence of oxygen can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the nitrile group to an amine.
Substitution: Sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) is used for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Comparaison Avec Des Composés Similaires
Hexanenitrile: Similar structure but lacks the double bond.
5-Hexynenitrile: Contains a triple bond instead of a double bond.
4-Pentenyl cyanide: Similar structure but with the nitrile group at a different position.
Uniqueness: 5-Hexenenitrile is unique due to its combination of a nitrile group and a terminal double bond, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in both synthetic and biological applications .
Propriétés
IUPAC Name |
hex-5-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-3-4-5-6-7/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAQSRLBVVDYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198502 | |
| Record name | 5-Hexenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5048-19-1 | |
| Record name | 5-Hexenenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005048191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hexenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hexenenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of 5-Hexenenitrile and what other related compounds are found alongside it?
A1: this compound is a volatile compound primarily found in plants belonging to the Brassica genus. Specifically, it is derived from the hydrolysis of glucobrassicanapin, a glucosinolate found in these plants [, ]. It often occurs alongside other nitriles and isothiocyanates, such as 3-butenenitrile, 4-pentenenitrile, and various isothiocyanate derivatives, which are also breakdown products of different glucosinolates [, , ].
Q2: Are there any known insect behavioral responses to this compound?
A2: Yes, research indicates that the cabbage seed weevil (Ceutorhynchus assimilis), a pest of oilseed rape (Brassica napus), exhibits attraction towards this compound []. This attraction is noteworthy as the weevil is known to be attracted to isothiocyanates, which are also glucosinolate metabolites. This suggests a potential role for this compound, alongside isothiocyanates, in monitoring or control strategies for this pest [].
Q3: Are there any recent advancements in utilizing this compound for chemical synthesis?
A4: Yes, recent research has explored the use of this compound in photoredox-catalyzed reactions [, ]. These reactions utilize light and a photocatalyst to enable the addition of various functional groups to this compound, leading to the formation of complex molecules []. This methodology demonstrates the potential of this compound as a versatile building block in organic synthesis for creating compounds with potential applications in pharmaceuticals and materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine](/img/structure/B1345523.png)












